1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide
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Overview
Description
1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a leucyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the coupling with the leucyl moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.
Coupling with the Leucyl Moiety: This step typically involves peptide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide: Evaluated for antihypertensive properties.
Uniqueness
1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H31FN4O4 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[(2S)-2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-4-methylpentanoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H31FN4O4/c1-14(2)11-19(23(32)27-9-7-15(8-10-27)21(25)30)26-22(31)16-12-20(29)28(13-16)18-5-3-17(24)4-6-18/h3-6,14-16,19H,7-13H2,1-2H3,(H2,25,30)(H,26,31)/t16?,19-/m0/s1 |
InChI Key |
HGTJIEWQKQIMTM-CVMIBEPCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC(CC1)C(=O)N)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(CC1)C(=O)N)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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